molecular formula C8H7NO2 B084126 1,4-Dihydro-2H-3,1-benzoxazin-2-one CAS No. 13213-88-2

1,4-Dihydro-2H-3,1-benzoxazin-2-one

Cat. No.: B084126
CAS No.: 13213-88-2
M. Wt: 149.15 g/mol
InChI Key: SYZIUAAQNFJPJY-UHFFFAOYSA-N
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Description

1,4-Dihydro-2H-3,1-benzoxazin-2-one is a heterocyclic compound with the molecular formula C8H7NO2. It features a benzene ring fused with an oxazine ring, which contains both oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dihydro-2H-3,1-benzoxazin-2-one can be synthesized through several methods. One common approach involves the cyclization of o-aminophenol with carbon dioxide or phosgene. The reaction typically requires a base such as triethylamine and is carried out under reflux conditions . Another method involves the reaction of o-aminophenol with urea or thiourea in the presence of a catalyst like zinc chloride .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of high-pressure carbon dioxide and specialized catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazinones, which can exhibit different chemical and biological properties .

Scientific Research Applications

Synthesis Techniques

The synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-one often involves cyclization methods using aryl chloroformates. A notable method includes the following steps:

  • Addition of an aryl chloroformate to a stirring mixture of an amino alcohol.
  • Stirring at controlled temperatures (20°C to 50°C) for several hours.
  • Quenching the reaction to isolate the product from the organic phase .

Medicinal Applications

This compound has been investigated for its biological activities, including:

  • Antihypertensive Effects : Certain derivatives have shown significant antihypertensive activity in animal models, particularly spontaneously hypertensive rats .
  • Calmodulin Antagonism : Compounds derived from this benzoxazine have demonstrated calmodulin antagonistic properties, which are crucial for regulating calcium levels in cells .

Case Study: Antihypertensive Activity

A series of synthesized derivatives were tested for their ability to lower blood pressure in hypertensive rats. The study found that specific compounds exhibited superior efficacy compared to traditional treatments, suggesting potential for new antihypertensive drugs .

Agricultural Applications

In agriculture, this compound derivatives have been explored for their role as natural herbicides and insecticides. Their applications include:

  • Allelochemical Properties : These compounds can inhibit seed germination and plant growth in certain species, making them potential candidates for bioherbicides .
  • Insecticidal Activity : Research indicates that some derivatives can effectively repel or kill agricultural pests, contributing to sustainable pest management strategies .

Analytical Applications

The compound is also utilized in analytical chemistry:

  • Chromatographic Techniques : It can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC), which is crucial for purity assessment and impurity isolation in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of 1,4-Dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dihydro-2H-3,1-benzoxazin-2-one is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical reactivity and biological activity.

Biological Activity

Overview

1,4-Dihydro-2H-3,1-benzoxazin-2-one (CAS No. 13213-88-2) is a heterocyclic compound characterized by a benzene ring fused with an oxazine ring. This compound has garnered attention in various fields for its biological activities , including anti-inflammatory, analgesic, and antimicrobial properties. Its unique structure allows it to interact with biological macromolecules, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C8H7NO2
  • Molecular Weight : 149.15 g/mol

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators. In a study assessing its effects on human cell lines, the compound reduced the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its potential as a therapeutic agent in inflammatory diseases.

Analgesic Properties

The analgesic effects of this compound have been evaluated in various animal models. In a study involving mice subjected to pain-inducing stimuli, administration of this compound resulted in a notable decrease in pain response compared to control groups. The compound's mechanism appears to involve modulation of pain pathways and reduction of nociceptive signaling .

Antimicrobial Activity

The antimicrobial properties of this compound have been documented against a range of pathogens. In vitro studies demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in inflammatory responses.
  • Receptor Interaction : It may interact with specific receptors in the central nervous system to exert analgesic effects.

Study on Anti-inflammatory Effects

In a controlled study published in a peer-reviewed journal, researchers evaluated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that treatment with the compound significantly reduced levels of pro-inflammatory cytokines and markers associated with inflammation .

Analgesic Efficacy in Animal Models

A recent animal study assessed the analgesic efficacy of this compound using the formalin test. Mice treated with varying doses showed a dose-dependent reduction in pain behavior compared to untreated controls. This suggests that this compound may be effective in managing acute pain conditions .

Comparative Analysis of Biological Activities

Activity TypeReference CompoundMIC (µg/mL)Effectiveness
Anti-inflammatoryAspirinN/AHigh
AnalgesicMorphineN/AModerate
AntimicrobialPenicillin8High

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,4-Dihydro-2H-3,1-benzoxazin-2-one derivatives?

  • Methodological Answer : The synthesis typically involves cyclization reactions of ortho-substituted aniline derivatives with carbonyl-containing reagents. For example, intramolecular cyclization of 2-aminophenol derivatives with phosgene or carbonyl diimidazole yields the benzoxazinone core. Alternative routes include nucleophilic substitution at the 4-position using alkyl halides or aryl sulfonates . Key steps involve optimizing reaction temperature (e.g., 80–100°C) and solvent selection (e.g., THF or DMF) to minimize side products.

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming ring substitution patterns and stereochemistry. For instance, ¹H NMR of 4-acetyl derivatives shows distinct signals for methyl groups (~2.3 ppm) and aromatic protons (~6.8–7.5 ppm). Mass spectrometry (GC/MS or LC-MS) provides molecular ion peaks (e.g., m/z 219 for C₁₂H₁₃NO₃ derivatives) and fragmentation patterns to verify purity and structural integrity .

Q. What are the typical chemical reactions of this compound derivatives?

  • Methodological Answer : These compounds undergo nucleophilic substitution at the 4-position, electrophilic aromatic substitution (e.g., halogenation), and ring-opening reactions under acidic conditions. For example, reaction with Grignard reagents introduces alkyl/aryl groups at the 4-position, while hydrolysis yields 2-aminophenol derivatives. Cycloaddition reactions with alkynes or nitriles can generate fused heterocycles .

Advanced Research Questions

Q. How can structural modifications enhance the antimycobacterial activity of benzoxazin-2-one derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies indicate that substituents at the 4-position (e.g., phenethyl or ethynyl groups) improve activity against Mycobacterium tuberculosis (Mtb). Modifications to the benzoxazinone core (e.g., chloro or methyl groups on the aromatic ring) increase selectivity for mycobacterial MenB enzymes over eukaryotic cells. Computational docking studies (e.g., using AutoDock Vina) guide rational design by predicting binding affinities to target enzymes .

Q. How can researchers resolve contradictions in reported biological activity data for benzoxazinone derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, bacterial strain). Standardizing protocols, such as using the Microplate Alamar Blue Assay for Mtb inhibition (IC₅₀ values) and verifying cytotoxicity against Vero cells (CC₅₀), ensures comparability. Meta-analysis of data from multiple studies (e.g., antifungal vs. antimycobacterial activities) identifies substituent-dependent trends .

Q. What computational methods predict the pharmacokinetic properties of benzoxazinone derivatives?

  • Methodological Answer : Tools like SwissADME or ADMETLab evaluate Lipinski’s Rule of Five parameters (e.g., logP <5, molecular weight <500 Da). For derivatives with high antimycobacterial activity (e.g., oxoacetamide-INH hybrids), in silico predictions of intestinal absorption (HIA >30%) and plasma protein binding (PPB <90%) suggest oral bioavailability. Molecular dynamics simulations assess metabolic stability against cytochrome P450 enzymes .

Q. How does substituent position influence the biological activity of benzoxazinone derivatives?

  • Methodological Answer : Chlorine at the 7-position (e.g., 7-chloro-4-phenethyl derivatives) enhances antifungal activity by 40% compared to unsubstituted analogs. Conversely, methyl groups at the 2-position reduce activity, likely due to steric hindrance. Quantitative structure-activity relationship (QSAR) models correlate Hammett σ values of substituents with IC₅₀ data to prioritize synthetic targets .

Q. Experimental Design & Data Analysis

Q. How to optimize reaction conditions for high-purity benzoxazinone derivatives?

  • Methodological Answer : Use Design of Experiments (DoE) to test variables like solvent polarity (e.g., ethanol vs. DMF), catalyst loading (e.g., p-toluenesulfonic acid), and reaction time. For example, cyclization of 2-aminophenol with triphosgene in DMF at 90°C for 6 hours achieves >95% purity. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. What strategies improve selectivity of benzoxazinone derivatives for bacterial targets over eukaryotic cells?

  • Methodological Answer : Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce membrane permeability in eukaryotic cells. For Mtb-selective derivatives, maintain logD values between 1.5–2.5 to balance bacterial cell wall penetration and mammalian cytotoxicity. Validate selectivity using dual assays (e.g., Mtb H37Ra vs. Vero cells) and calculate selectivity indices (SI = CC₅₀/IC₅₀) .

Q. How to validate the mechanism of action for benzoxazinone-based antifungal agents?

  • Methodological Answer : Perform transcriptomic analysis (RNA-seq) on treated fungal strains to identify dysregulated pathways (e.g., ergosterol biosynthesis). Compare with known inhibitors (e.g., fluconazole) using competitive binding assays. Fluorescence microscopy with propidium iodide staining confirms membrane disruption in Candida albicans .

Properties

IUPAC Name

1,4-dihydro-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-8-9-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZIUAAQNFJPJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157363
Record name 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13213-88-2
Record name 1,4-Dihydro-2H-3,1-benzoxazin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13213-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-
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Record name 1,4-dihydro-2H-3,1-benzoxazin-2-one
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Synthesis routes and methods I

Procedure details

To a mixture of 2-hydroxymethylaniline (25 g), triethylamine (32 ml) and tetrahydrofuran (250 ml) was introduced phosgene generated from trichloromethyl chloroformate (12.2 ml) and active carbon at room temperature with stirring. After stirring for 1 hour at room temperature, the reaction mixture was filtered off and the filtrate was concentrated. The resulting residue was recrystallized from diethyl ether-n-hexane to give 4H-1,2-dihydro-2-oxo-[3,1]benzoxazine (22.3 g).
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25 g
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32 mL
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250 mL
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12.2 mL
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Synthesis routes and methods II

Procedure details

143 g (0.948 moles) of 2-carbamoyl-benzyl alcohol, 2.3 g (0.0226 moles) of sodium bromide, 6.7 g of Adogen 464 and 806 ml of isopropyl acetate were stirred together in a two liter flask and cooled in a water bath. 504 ml of a 14% w/v solution of sodium hypochlorite (1.0 mole) was added to the stirred mixture over 40 minutes and at 30° C. Vigorous agitation was maintained during the addition and for a further 2 hours. The two-phase reaction mixture was then warmed to 50° C. to dissolve all solids. The organic phase was separated and the medium distilled off. The formed solid was recrystallized from 3 volumes of toluene to form 99 g of the desired product as a pale brown solid; m.p. 112° C.; yield 70%.
Quantity
143 g
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806 mL
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6.7 g
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2.3 g
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1 mol
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Yield
70%

Synthesis routes and methods III

Procedure details

Methyl chloroformate (1.2 equiv) is added to a solution of a 2-(aminophenyl)alkanol (1 equiv) and DMAP (0.10 equiv) in pyridine (1 M) at 0° C. Additional pyridine is added as needed to keep the precipitates from accumulating. The solution is allowed to warm to room temperature and stirred for 2 hours. Sodium bisulfate (2N) and ethyl acetate are added, resulting in an aqueous layer and a first organic layer. The first organic layer is collected and the aqueous layer extracted with ethyl acetate. The organic layer from that extraction is combined with the first organic layer and that combined organic layer is washed sequentially with water and brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to afford a solid. To the solid is added potassium carbonate (2 equiv) in DMF (0.5-0.7 M) and that mixture is heated to 100° C. for 1-4 hours. The mixture is cooled and poured into ethyl acetate:water, resulting in a first organic layer and an aqueous layer. The first organic layer is collected and the aqueous layer is extracted with ethyl acetate. The organic layer from that extraction is combined with the collected first organic layer, and the combined organic layers are washed sequentially with water and brine, dried over magnesium sulfate, filtered, and concentrated to afford the 1,4-dihydro-2H-3,1-benzoxazin-2-one.
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[Compound]
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2-(aminophenyl)alkanol
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Synthesis routes and methods IV

Procedure details

Following general procedure A, starting from (R)-4-((R)-1-((6-chloro-3-methyl-3H-imidazo[4,5-c]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one: (63 mg), and 1,4,4-trimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one (67 mg), 55 mg of 1,4,4-trimethyl-7-(3-methyl-4-4R)-1-((R)-5-oxopyrrolidin-3-yl)ethoxy)-3H-imidazo[4,5-c]pyridin-6-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one was synthesized.
Name
(R)-4-((R)-1-((6-chloro-3-methyl-3H-imidazo[4,5-c]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,4-Dihydro-2H-3,1-benzoxazin-2-one
1,4-Dihydro-2H-3,1-benzoxazin-2-one
1,4-Dihydro-2H-3,1-benzoxazin-2-one
1,4-Dihydro-2H-3,1-benzoxazin-2-one
1,4-Dihydro-2H-3,1-benzoxazin-2-one
1,4-Dihydro-2H-3,1-benzoxazin-2-one

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